Ethyl 4-(2-chlorophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (COBE) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is characterized by the presence of a chlorophenyl group attached to a 3-oxobutanoate moiety. The compound has been the subject of numerous studies due to its potential applications in asymmetric synthesis, which is a key process in the production of enantiomerically pure substances.
Synthesis Analysis
The synthesis of COBE and its derivatives has been explored through various methods. One approach involves the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate, a closely related compound, by the asymmetric reduction of COBE using Escherichia coli transformants expressing the aldehyde reductase gene from yeast . Another study reported the construction of a polycistronic plasmid encoding carbonyl reductase and glucose dehydrogenase for the efficient biocatalysis of COBE to its (S)-enantiomer . Additionally, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was achieved from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of COBE-related compounds has been elucidated through various analytical techniques. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by X-ray diffraction studies, revealing a monoclinic crystal system with a Z conformation about the C=C bond . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was characterized by IR, NMR, MS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
COBE undergoes various chemical reactions that are crucial for its transformation into valuable chiral intermediates. The asymmetric reduction of COBE to its (S)- or (R)-enantiomers has been extensively studied, with different microorganisms and biocatalytic systems being employed to achieve high enantiomeric excess and yield . These studies have provided insights into the optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the efficiency of the biocatalytic processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of COBE and its derivatives are influenced by their molecular structures. The stability of COBE in aqueous systems has been a concern, as it was found to be unstable and subject to substrate inhibition . However, the use of biphasic systems, such as water/organic solvent mixtures, has been shown to enhance the stability and conversion rates of COBE during biocatalytic reactions . The optimal conditions for these reactions, including the use of glucose and glucose dehydrogenase for NADPH regeneration, have been determined to achieve high product concentrations and enantiomeric excesses .
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate is involved in various synthesis processes. It has been used in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, with its molecular structure confirmed through single crystal X-ray diffraction studies (Achutha et al., 2017). Similarly, its condensation with 2-aminoacetophenone and 2-aminobenzophenone resulted in high yields of ethyl 2-chloromethyl-3-quinoline carboxylates (Degtyarenko et al., 2007).
Antimicrobial and Antioxidant Properties
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate derivatives have been evaluated for antimicrobial and antioxidant susceptibilities. One study confirmed the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and assessed its antimicrobial and antioxidant activities in vitro (Kumar et al., 2016).
Biocatalysis
This compound has been used in biocatalysis, particularly in the conversion to ethyl (S)-4-chloro-3-hydroxybutanoate. This process involved Escherichia coli cells co-expressing carbonyl reductase and glucose dehydrogenase genes, achieving asymmetric reduction with high enantiomeric excess (Ye et al., 2010).
Enzyme-Catalyzed Asymmetric Reduction
The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in various systems has been studied extensively. For instance, using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor, high yields of ethyl (R)-4-chloro-3-hydroxybutanoate were produced, demonstrating the efficiency of organic solvent-water diphasic systems in this process (Shimizu et al., 1990).
Multicomponent Synthesis
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate has been used in multicomponent synthesis processes. For example, its reaction with aryl aldehydes and hydroxylamine hydrochloride in the presence of boric acid in water leads to 4H-isoxazol-5(4H)-ones, highlighting its utility in efficient and green synthesis methods (Kiyani & Ghorbani, 2015).
Future Directions
While specific future directions for “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” are not mentioned in the retrieved data, related compounds have shown promise in various areas of research. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities . This suggests that “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” and related compounds could be of interest in future pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds, such as organophosphates, typically target the acetylcholinesterase enzyme .
Mode of Action
Organophosphates, such as profenofos, inhibit the acetylcholinesterase enzyme, which is crucial for nerve function .
Biochemical Pathways
Organophosphates typically affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons .
Pharmacokinetics
Similar compounds are typically absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Organophosphates typically cause overstimulation of nerves and muscles due to the inhibition of acetylcholinesterase .
properties
IUPAC Name |
ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30517272 | |
Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
CAS RN |
83657-82-3 | |
Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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